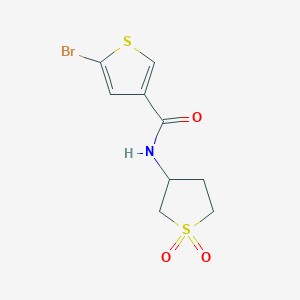
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as DPHM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPHM is a small molecule that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is believed to exert its effects through the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound can reduce inflammation and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In addition, this compound has been shown to have neuroprotective effects in a rat model of Parkinson's disease. It is believed that these effects are due to the inhibition of certain enzymes such as COX-2 and 5-LOX.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound in lab experiments is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone. One potential direction is to investigate its potential as a therapeutic agent in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in humans. Finally, the development of more efficient synthesis methods for this compound could potentially increase its availability for research purposes.
Synthesemethoden
The synthesis method of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 4-hydroxypiperidine with 1,5-dimethylpyrazole-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by column chromatography. The yield of this compound is typically around 50%.
Wissenschaftliche Forschungsanwendungen
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. In a study conducted on mice, this compound was found to inhibit the growth of breast cancer cells. Additionally, this compound has been shown to have neuroprotective effects in a rat model of Parkinson's disease.
Eigenschaften
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-10(7-12-13(8)2)11(16)14-5-3-9(15)4-6-14/h7,9,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQZXALDHLUKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)


![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)





